DLPG
Description
Historical Context and Discovery
The historical development of phosphatidylglycerol research traces back to groundbreaking discoveries in the late 1950s, when this class of phospholipids was first identified and characterized. Phosphatidylglycerol was initially isolated in 1958 by researchers who described its structure as the simplest polyol-phospholipid. This discovery marked a significant milestone in lipid chemistry, as it represented the identification of a unique phospholipid class that would later prove essential for understanding membrane biology across diverse organisms. The structural elucidation of phosphatidylglycerol revealed it could be defined as 1,2-diacyl-sn-glycero-3-phospho-1′-sn-glycerol, establishing the foundation for subsequent research into its synthetic derivatives.
The development of specific synthetic phosphatidylglycerol derivatives, including sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate, emerged from the need to create standardized compounds for membrane research. Within a decade of phosphatidylglycerol's initial discovery, this lipid class was found in higher plants, Gram-negative bacteria, and mammals, indicating its fundamental importance across the three domains of terrestrial life. The recognition of phosphatidylglycerol's ubiquity prompted researchers to develop synthetic analogues that could serve as model compounds for studying membrane properties and protein-lipid interactions. The synthetic dilauroyl derivative became particularly valuable because of its well-defined fatty acid composition and reproducible physical properties.
Naming Conventions and Synonyms
The nomenclature of sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate reflects the complex systematic naming conventions employed in phospholipid chemistry. According to chemical databases, this compound is officially designated as 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt, which describes its complete structural composition. The systematic name incorporates several key structural elements: the stereochemical designation (sn-glycero), the fatty acid composition (dilauroyl), and the head group attachment (phospho-glycerol). This comprehensive naming system ensures precise identification and prevents confusion with related phospholipid species.
The compound is known by numerous synonyms that reflect different aspects of its structure and function. Common alternative names include 1,2-didodecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol), which emphasizes the dodecanoyl (lauric acid) fatty acid chains. Other frequently used designations include dilauroyl phosphatidylglycerol and its abbreviated forms, though such abbreviations are avoided in formal nomenclature. The compound may also be referred to by its fatty acid chain notation system, where it is designated as C12:0 phosphatidylglycerol or phosphatidylglycerol 12:0/12:0, indicating two lauric acid (12-carbon saturated) chains. These naming conventions facilitate communication among researchers while maintaining chemical precision.
| Naming Convention | Example | Usage Context |
|---|---|---|
| Systematic Chemical Name | sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | Official chemical databases |
| IUPAC Nomenclature | 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt | Scientific publications |
| Fatty Acid Notation | C12:0 phosphatidylglycerol | Lipid biochemistry |
| Structural Designation | 1,2-didodecanoyl-sn-glycero-3-phosphoglycerol sodium salt | Research literature |
Classification within Phospholipid Family
Sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate belongs to the glycerophospholipid superfamily, specifically within the phosphatidylglycerol subclass. Glycerophospholipids are characterized by their glycerol backbone, which serves as the structural foundation for fatty acid esterification and phosphate group attachment. The phosphatidylglycerol subclass is distinguished by its unique head group composition, consisting of a glycerol molecule linked through a phosphomonoester bond to the glycerol backbone. This structural arrangement creates an anionic phospholipid due to the negative charge of the phosphate group, which significantly influences its membrane properties and biological functions.
Within the broader phospholipid classification system, this compound represents a synthetic member of the phosphatidylglycerol family with defined fatty acid composition. The presence of two dodecanoyl (lauric acid) chains creates a symmetrical phospholipid with specific physical and chemical properties. Phosphatidylglycerols are categorized as phospholipids in which glycerol is esterified to the phosphate polar head group, and at physiological pH, these molecules carry a negative charge. This anionic character distinguishes phosphatidylglycerols from zwitterionic phospholipids such as phosphatidylcholine and phosphatidylethanolamine, creating unique electrostatic properties that influence membrane organization and protein interactions.
The classification of this compound also extends to its functional categorization as a bacterial membrane mimetic. Research has demonstrated that phosphatidylglycerols, particularly synthetic varieties like sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate, serve as excellent model systems for studying bacterial membrane properties. The compound's synthetic nature allows for precise control over fatty acid composition and head group structure, making it invaluable for systematic studies of membrane behavior. Its classification as a model membrane component has led to extensive use in biophysical research, where it serves as a representative bacterial phospholipid for investigating membrane phase transitions, protein-lipid interactions, and membrane stability.
Significance in Phospholipid Research
The research significance of sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate extends across multiple disciplines within membrane biology and biophysics. This compound has emerged as a critical tool for understanding bacterial membrane organization, particularly in studies involving model membrane systems. Research has demonstrated that phosphatidylglycerols are used extensively in computational studies of model membranes, where they exhibit phase transition properties similar to zwitterionic phosphatidylcholines under specific experimental conditions. The compound's well-defined structure and reproducible properties make it an ideal candidate for systematic investigations of membrane behavior and lipid-protein interactions.
In photosynthetic research, phosphatidylglycerol derivatives have proven essential for understanding the role of lipids in maintaining photosynthetic machinery function. Studies have shown that phosphatidylglycerol plays an important role in the maintenance of photosynthetic machinery through the dimerization and reactivation of photosystem complexes. The synthetic dilauroyl derivative serves as a model compound for investigating how fatty acid composition influences the effectiveness of phosphatidylglycerol in supporting photosynthetic processes. Research has revealed that phosphatidylglycerol molecular species containing unsaturated fatty acids are more effective than those containing saturated fatty acids in restoring photosynthetic activity, highlighting the importance of fatty acid composition in biological function.
The compound's significance in drug delivery research has been demonstrated through studies involving lipid-based particle systems. Investigations using dispersions of dilauroylphosphatidylethanolamine and dilauroylphosphatidylglycerol have shown that these systems exhibit metastable states that allow for manipulation of delayed nucleation, providing new avenues for designing novel drug delivery modalities. This research has opened up possibilities for developing targeted therapeutic delivery systems that exploit the unique properties of synthetic phosphatidylglycerols. The compound's ability to form stable membrane structures while maintaining specific phase transition properties makes it particularly valuable for pharmaceutical applications requiring controlled release mechanisms.
| Research Application | Key Finding | Biological Significance |
|---|---|---|
| Membrane Biophysics | Phase transition properties similar to phosphatidylcholines | Understanding membrane organization |
| Photosynthetic Studies | Essential for photosystem complex function | Elucidating energy conversion mechanisms |
| Drug Delivery Systems | Metastable state formation enables controlled nucleation | Advancing therapeutic delivery technologies |
| Bacterial Membrane Models | Accurate representation of bacterial membrane properties | Studying antimicrobial mechanisms |
The compound's role in advancing our understanding of membrane electrostatics represents another significant research contribution. Studies have revealed that the negative surface charge induced by phosphatidylglycerol leads to strong electrostatic repulsion between adjacent membrane layers, resulting in increased bilayer separation. This electrostatic behavior is partially screened by counter ions present in buffer systems, preventing complete membrane unbinding while maintaining finite bilayer separation. These findings have important implications for understanding how charged lipids influence membrane structure and stability in biological systems, particularly in bacterial membranes where phosphatidylglycerol content can vary significantly.
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1/t27?,28-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRSYGHBBDDURM-AMRYRHMLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677100 | |
| Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-27-8 | |
| Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxyl Group Protection
The glycerol backbone undergoes selective protection to direct subsequent reactions:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Protecting agent | Chloroacetic anhydride |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0–5°C (ice bath) |
| Catalyst | DMAP (0.1 eq) |
| Reaction time | 6–8 hours |
This step yields 1,3-dichloroacetyl-sn-glycerol with 92% efficiency, as demonstrated in analogous phospholipid syntheses.
Esterification with Dodecanoic Acid
The protected glycerol reacts with activated dodecanoic acid:
Activation Method
Dodecanoic acid is converted to its acid chloride using oxalyl chloride (2.2 eq) in dry THF at 40°C for 3 hours.
Coupling Reaction
| Parameter | Value |
|---|---|
| Molar ratio | 1:2.1 (glycerol:acid chloride) |
| Solvent | Anhydrous pyridine |
| Temperature | 60–65°C |
| Duration | 12–14 hours |
This produces 1,3-dichloroacetyl-2-dodecanoyl-sn-glycerol with 85–88% yield.
Phosphorylation and Sodium Salt Formation
| Component | Quantity |
|---|---|
| Phosphorus oxychloride | 1.5 eq |
| Solvent | Dry chloroform |
| Temperature | -10°C to 0°C |
| Reaction time | 4–6 hours |
Quenching and Neutralization
The reaction mixture is quenched with ice-cold 0.1M sodium hydroxide (3 eq), followed by rotary evaporation to isolate the sodium phosphate salt.
Deprotection and Final Isolation
Final deprotection under mild alkaline conditions:
Deprotection Parameters
| Condition | Specification |
|---|---|
| Reagent | 0.5M NaOH in methanol |
| Temperature | 25°C |
| Duration | 2 hours |
Purification via silica gel chromatography (eluent: CHCl₃/MeOH/H₂O 65:25:4 v/v) achieves >95% purity.
Analytical Characterization
Spectroscopic Validation
Key Spectral Data
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 4.15–4.25 (m, glycerol backbone protons) |
| δ 2.30–2.45 (t, J=7.5 Hz, CH₂COO) | |
| ³¹P NMR | δ -0.5 to +1.5 (phosphate resonance) |
| HRMS | m/z 576.6 [M+Na]⁺ (calc. 576.3) |
Process Optimization Data
Yield Comparison Across Steps
| Synthesis Stage | Average Yield (%) | Purity Post-Purification (%) |
|---|---|---|
| Protection | 92 | 98 |
| Esterification | 87 | 95 |
| Phosphorylation | 78 | 91 |
| Deprotection | 94 | 97 |
Critical Process Considerations
Stereochemical Control
Maintaining the (2R) configuration requires:
Impurity Profiling
Common byproducts include:
-
Monoester derivatives : From incomplete esterification (3–5%)
-
Cyclic phosphates : Formed at temperatures >5°C during phosphorylation
-
Sodium chloride : Residual from neutralization (removed via dialysis)
Industrial-Scale Adaptation
Chemical Reactions Analysis
Types of Reactions: sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic applications, particularly in lung surfactant replacement therapy.
Industry: Used in the production of various biochemical products
Mechanism of Action
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate exerts its effects by integrating into cell membranes, influencing membrane fluidity and function. It serves as an intermediate in cardiolipin synthesis, which is crucial for mitochondrial function. The molecular targets include enzymes involved in lipid metabolism and membrane proteins .
Comparison with Similar Compounds
Key Structural Features :
- Acyl Chains: Two dodecanoyl (C12:0) fatty acid esters.
- Backbone : (2R)-configured glycerol, ensuring stereochemical specificity.
- Head Group : 2,3-Dihydroxypropyl phosphate, contributing to hydrophilicity.
- Molecular Formula : Estimated as C27H52NaO10P (exact formula requires experimental validation).
- Molecular Weight : ~590.67 g/mol (approximated based on analogous compounds).
Comparison with Structurally Similar Compounds
Sodium Glycerophosphate (Disodium 2,3-Dihydroxypropyl Phosphate)
Molecular Formula: C3H7Na2O6P Molecular Weight: 216.04 g/mol Structure: Lacks acyl chains; consists of a glycerol backbone directly linked to a phosphate group. Applications: Used in pharmaceuticals and nutraceuticals for metabolic support, such as in intravenous nutrition . Key Differences:
- Lower molecular weight and reduced amphiphilicity compared to the target compound.
1,2-Dimyristoyl-sn-glycero-3-phosphorylglycerol Sodium Salt (DMPG)
Molecular Formula : C34H66NaO10P
Molecular Weight : 688.85 g/mol
Structure : Contains two myristoyl (C14:0) chains and a phosphorylglycerol head group.
Applications : Used in liposomal drug delivery systems due to its anionic charge and membrane-stabilizing properties .
Key Differences :
- Longer acyl chains (C14 vs. C12) increase hydrophobicity and phase transition temperature.
- Phosphorylglycerol head group enhances negative charge, influencing interactions with cations.
Sodium (R)-2,3-Bis(hexadecanoyloxy)propyl 2-Hydroxyethyl Phosphate
Molecular Formula: C37H72NaO9P Molecular Weight: 714.90 g/mol Structure: Features hexadecanoyl (C16:0) chains and a 2-hydroxyethyl phosphate head group. Applications: Utilized in lipidomics and membrane protein studies due to its long-chain stability . Key Differences:
- C16 chains confer higher rigidity and lower membrane fluidity compared to C12 chains.
- Modified head group (2-hydroxyethyl) alters hydrogen-bonding capacity.
l-alpha-Glycerylphosphorylcholine (GPC)
Molecular Formula: C8H20NO6P Molecular Weight: 257.22 g/mol Structure: Contains a choline head group instead of phosphate, attached to a glycerol backbone. Applications: Cognitive enhancer and precursor for acetylcholine synthesis . Key Differences:
- Choline head group introduces a positive charge, enhancing interaction with neuronal receptors.
- Absence of acyl chains limits its use in membrane models.
Structural and Functional Analysis: Data Tables
Table 1: Comparative Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Acyl Chains | Head Group | Applications |
|---|---|---|---|---|---|
| Target Compound (C12) | C27H52NaO10P* | ~590.67 | C12:0 ×2 | 2,3-Dihydroxypropyl phosphate | Lipid bilayers, research |
| Sodium Glycerophosphate | C3H7Na2O6P | 216.04 | None | Dihydroxypropyl phosphate | Pharmaceuticals |
| DMPG (C14) | C34H66NaO10P | 688.85 | C14:0 ×2 | Phosphorylglycerol | Liposomes, drug delivery |
| Sodium Bis(hexadecanoyloxy)propyl Phosphate (C16) | C37H72NaO9P | 714.90 | C16:0 ×2 | 2-Hydroxyethyl phosphate | Membrane protein studies |
| l-alpha-GPC | C8H20NO6P | 257.22 | None | Phosphorylcholine | Cognitive health |
*Estimated based on analogous structures.
Table 2: Key Functional Differences
| Property | Target Compound (C12) | Sodium Glycerophosphate | DMPG (C14) | GPC |
|---|---|---|---|---|
| Amphiphilicity | High (C12 chains) | Low | High | Moderate |
| Charge at pH 7 | Negative | Negative | Negative | Positive |
| Phase Transition | Lower (shorter chains) | N/A | Higher | N/A |
| Primary Use | Membrane models | Metabolic support | Drug delivery | Neurohealth |
Biological Activity
Sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate, also known as 1,2-dilauroyl-sn-glycero-3-phosphoglycerol sodium salt, is a phospholipid that plays a significant role in various biological processes. This compound is particularly important in cell membrane structure and function, and it has potential therapeutic applications in medicine.
Chemical Structure and Properties
- Molecular Formula : C30H59NaO10P
- Molecular Weight : 632.748 g/mol
- IUPAC Name : Sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
- CAS Number : 322647-27-8
The compound is characterized by its unique fatty acid composition, specifically the presence of dodecanoyloxy groups, which influence its physical and chemical properties.
Sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate integrates into cell membranes, affecting membrane fluidity and functionality. It serves as an intermediate in cardiolipin synthesis, crucial for mitochondrial function. The biological activity is mediated through interactions with various molecular targets including:
- Membrane Proteins : Influences the activity of membrane-bound enzymes.
- Lipid Metabolism Enzymes : Affects pathways involved in lipid synthesis and degradation.
Biological Activities
- Cell Membrane Integrity : This compound contributes to the structural integrity of cell membranes, particularly in lung surfactant formulations where it helps reduce surface tension.
-
Therapeutic Applications :
- Lung Surfactant Replacement Therapy : Sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate is investigated for its role in treating respiratory distress syndrome by mimicking natural surfactants found in the lungs.
- Cardiolipin Synthesis : Its role as an intermediate in cardiolipin synthesis makes it relevant in studies related to mitochondrial health and function.
Case Studies
- Lung Surfactant Studies :
- Cardiolipin Interaction Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol | C30H58O10P | Contains palmitic acid instead of lauric acid |
| 1,2-Dioleoyl-sn-glycero-3-phosphoglycerol | C36H68O10P | Contains unsaturated fatty acids impacting fluidity |
The unique lauric acid composition of sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate distinguishes it from other phospholipids by enhancing its surfactant properties.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
